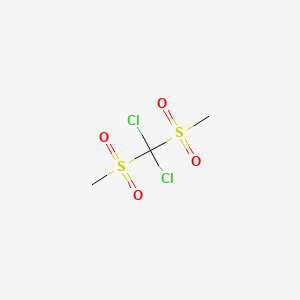

Methane, dichlorobis(methylsulfonyl)-

Description

Contextualization of the Compound within Halogenated Organosulfur Chemistry

Organosulfur compounds are integral to numerous biological and chemical processes, with the sulfonyl group (R-SO₂-R') being a key functional group in many pharmaceuticals and materials. mdpi.com The introduction of halogen atoms into these molecules dramatically influences their electronic properties, stability, and reactivity. mdpi.com Halogenated organosulfur compounds, therefore, represent a class of molecules with tunable characteristics, making them valuable targets for synthetic chemists. nih.gov

Dichlorobis(methylsulfonyl)methane, with its central carbon atom bonded to two chlorine atoms and two methylsulfonyl groups, is a prime example of a polyfunctionalized molecule. The gem-dichloro arrangement, where two chlorine atoms are attached to the same carbon, combined with the strong electron-withdrawing nature of the two methylsulfonyl groups, is expected to confer unique reactivity upon the central carbon atom. This structural motif places the compound at the intersection of several important areas of organic chemistry, including the study of reactive methylene (B1212753) compounds, gem-dihalides, and sulfone chemistry.

Significance of Dihalomethanes and Bis(sulfonyl)methanes in Advanced Synthetic Methodologies

Both dihalomethanes and bis(sulfonyl)methanes are well-established building blocks in advanced synthetic methodologies. Gem-dihaloalkanes are versatile precursors for the formation of carbon-carbon bonds, carbenes, and in various olefination reactions. stackexchange.comorganic-chemistry.org Their reactivity is often harnessed in the construction of complex molecular architectures.

Similarly, bis(sulfonyl)methanes are recognized for the acidity of their methylene protons, making them valuable as carbon nucleophiles in a variety of condensation and alkylation reactions. The sulfonyl groups stabilize the resulting carbanion, facilitating its use in controlled bond-forming processes. The combination of these two functionalities in dichlorobis(methylsulfonyl)methane suggests a rich and complex reactivity profile, potentially serving as a precursor to gem-dihaloolefins or as an electrophilic partner in substitution reactions.

Current Research Landscape and Gaps in Understanding Dichlorobis(methylsulfonyl)methane

A thorough review of the scientific literature reveals a significant gap in the direct investigation of dichlorobis(methylsulfonyl)methane. While extensive research exists on monosulfonylated and non-halogenated analogs, this specific dichlorinated bis-sulfonyl compound appears to be largely unexplored. This lack of data presents both a challenge and an opportunity. The challenge lies in the absence of established synthetic protocols and characterized properties. The opportunity, however, is substantial, as the unique electronic and steric environment of the central carbon atom suggests that its reactivity could lead to novel synthetic transformations.

The primary gaps in understanding include:

Synthesis: Robust and efficient methods for the synthesis of dichlorobis(methylsulfonyl)methane have not been reported.

Physicochemical Properties: Fundamental data such as melting point, boiling point, and spectroscopic characterization (NMR, IR, Mass Spectrometry) are not available.

Reactivity: The chemical behavior of the compound, including its susceptibility to nucleophilic attack, elimination reactions, and potential for radical chemistry, remains to be systematically studied.

Applications: Without a clear understanding of its properties and reactivity, the potential applications of dichlorobis(methylsulfonyl)methane in organic synthesis, materials science, or medicinal chemistry are yet to be realized.

Overview of Academic Research Objectives for Dichlorobis(methylsulfonyl)methane Investigations

Given the current knowledge gaps, a clear set of research objectives can be formulated to systematically investigate dichlorobis(methylsulfonyl)methane. These objectives would form the basis of a comprehensive research program aimed at elucidating the fundamental chemistry of this intriguing molecule.

Key Research Objectives:

Development of Synthetic Methodologies:

To explore and optimize synthetic routes for the preparation of dichlorobis(methylsulfonyl)methane, likely starting from bis(methylsulfonyl)methane (B157166). This could involve direct chlorination using various reagents or multi-step sequences. google.com

To investigate the scalability and functional group tolerance of the developed synthetic protocols.

Physicochemical and Spectroscopic Characterization:

To purify and isolate dichlorobis(methylsulfonyl)methane and determine its key physical properties.

To perform comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to unambiguously confirm its structure and provide a reference dataset for future studies. mdpi.com

Exploration of Chemical Reactivity:

To investigate the reactivity of the C-Cl bonds towards nucleophilic substitution.

To study the potential for elimination reactions to form halogenated olefins.

To explore its utility in cycloaddition reactions or as a precursor to other functionalized gem-dihalo compounds.

Computational and Theoretical Studies:

To perform quantum chemical calculations to understand the electronic structure, bond energies, and predicted reactivity of the molecule.

To computationally model reaction pathways to guide experimental design.

The pursuit of these objectives will not only fill a significant void in the understanding of this specific compound but also contribute to the broader knowledge of halogenated organosulfur chemistry, potentially unlocking new synthetic tools and molecular entities with valuable properties.

Interactive Data Tables

Due to the lack of specific experimental data for "Methane, dichlorobis(methylsulfonyl)-", the following tables provide illustrative data for related and analogous compounds to offer a comparative context.

Table 1: Physical Properties of Related Sulfonyl Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Bis(methylsulfonyl)methane | 67-71-0 | C₂H₆O₂S | 94.13 | 109-111 |

| Bis(trifluoromethanesulfonyl)methane | 428-76-2 | C₃H₂F₆O₄S₂ | 280.17 | 32-36 |

| Methane (B114726), dichlorobis(methylsulfonyl)- | 22423-82-7 | C₃H₄Cl₂O₄S₂ | 251.10 | Not Available |

Table 2: Illustrative Spectroscopic Data for the Methylsulfonyl Group

| Spectroscopic Technique | Characteristic Signature of -SO₂-CH₃ |

| ¹H NMR | Singlet around δ 3.0-3.5 ppm |

| ¹³C NMR | Signal around δ 40-50 ppm |

| IR Spectroscopy | Strong asymmetric and symmetric stretching bands for S=O at approx. 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ |

Structure

3D Structure

Properties

CAS No. |

22439-22-1 |

|---|---|

Molecular Formula |

C3H6Cl2O4S2 |

Molecular Weight |

241.1 g/mol |

IUPAC Name |

dichloro-bis(methylsulfonyl)methane |

InChI |

InChI=1S/C3H6Cl2O4S2/c1-10(6,7)3(4,5)11(2,8)9/h1-2H3 |

InChI Key |

PORPUUUZTQOYIA-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C(S(=O)(=O)C)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dichlorobis Methylsulfonyl Methane

Direct Synthetic Routes to Dichlorobis(methylsulfonyl)methane

Direct approaches to dichlorobis(methylsulfonyl)methane focus on the modification of a pre-existing bis(methylsulfonyl)methane (B157166) core or the direct assembly of the CCl₂(SO₂)₂ framework.

Halogenation Strategies of Bis(methylsulfonyl)methane Precursors

The most straightforward conceptual approach to dichlorobis(methylsulfonyl)methane involves the direct dichlorination of its precursor, bis(methylsulfonyl)methane. The methylene (B1212753) protons in bis(methylsulfonyl)methane are highly acidic due to the strong electron-withdrawing effect of the two adjacent sulfonyl groups, making the central carbon atom a potent nucleophile upon deprotonation.

This inherent acidity facilitates a base-mediated halogenation. The reaction likely proceeds through the formation of a carbanion, which then reacts with a suitable chlorinating agent. A variety of chlorinating agents can be considered for this transformation, with the choice influencing reaction conditions and outcomes.

Table 1: Potential Chlorinating Agents for Bis(methylsulfonyl)methane

| Chlorinating Agent | Formula | Typical Conditions | Remarks |

| Sulfuryl chloride | SO₂Cl₂ | Can be used with or without a catalyst, often in an inert solvent. chempedia.infoacs.org | A common and effective reagent for the chlorination of active methylene compounds. chempedia.infoacs.org |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Often used with a catalytic amount of a base or a radical initiator. | A milder and more selective chlorinating agent compared to sulfuryl chloride. |

| Sodium hypochlorite | NaClO | Typically used in a biphasic system with a phase-transfer catalyst. | A readily available and inexpensive reagent. |

| Trichloroisocyanuric acid (TCCA) | C₃Cl₃N₃O₃ | Can be used under solvent-free conditions or in various organic solvents. researchgate.net | Considered a greener alternative with a high chlorine content. researchgate.net |

The general reaction scheme would involve the deprotonation of bis(methylsulfonyl)methane with a suitable base, followed by the sequential addition of two equivalents of the chlorinating agent. The choice of base is critical to avoid side reactions and ensure complete dichlorination.

Optimization of Halogenation:

| Parameter | Considerations |

| Base | A non-nucleophilic base such as sodium hydride (NaH) or a hindered alkoxide would be preferable to minimize side reactions. |

| Solvent | An aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) would be suitable to solvate the intermediate carbanion. |

| Temperature | The reaction may need to be carried out at low temperatures to control the exothermicity and improve selectivity. |

| Stoichiometry | Precise control of the stoichiometry of the base and chlorinating agent is crucial to favor the formation of the dichlorinated product over the monochlorinated intermediate. |

Novel Approaches for the Formation of the CCl₂(SO₂)₂ Core

Exploring beyond classical halogenation, novel synthetic strategies could potentially assemble the dichlorobis(methylsulfonyl)methane core. One speculative yet mechanistically plausible approach involves a variation of the Pummerer rearrangement. wikipedia.orgorganicreactions.org

The traditional Pummerer rearrangement involves the conversion of a sulfoxide (B87167) to an α-acyloxy thioether. A modified Pummerer-type reaction, starting from bis(methylsulfinyl)methane, could theoretically lead to the desired dichlorinated product. This hypothetical pathway would involve the activation of the sulfoxides with a suitable reagent, such as thionyl chloride, followed by an intramolecular rearrangement and subsequent chlorination.

Hypothetical Pummerer-type Synthesis:

Oxidation: Oxidation of bis(methylthio)methane (B156853) to bis(methylsulfinyl)methane.

Activation and Rearrangement: Treatment with an activating agent like thionyl chloride (SOCl₂) could lead to the formation of a key intermediate that rearranges to form the C-Cl bonds.

This approach remains theoretical and would require significant experimental investigation to validate its feasibility and optimize the reaction conditions.

Multistep Syntheses Involving Key Intermediates

Multistep synthetic routes offer greater flexibility and control over the introduction of the functional groups, potentially leading to higher yields and purity of the final product.

Strategies for Introducing Methylsulfonyl Groups onto Halogenated Methane (B114726) Scaffolds

An alternative to halogenating the bis(methylsulfonyl)methane precursor is to start with a pre-halogenated methane scaffold and introduce the methylsulfonyl groups. This can be achieved through nucleophilic substitution reactions.

A plausible route involves the reaction of a suitable di- or tetra-halogenated methane with a source of the methylsulfinate anion (CH₃SO₂⁻). Sodium methanesulfinate (B1228633) is a common and commercially available reagent for this purpose.

Potential Starting Materials and Reactions:

| Halogenated Methane | Reaction | Remarks |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ + 2 CH₃SO₂Na → CCl₂(SO₂CH₃)₂ + 2 NaCl | This would require a subsequent dichlorination step of the initially formed bis(methylsulfonyl)methane. |

| Carbon tetrachloride (CCl₄) | CCl₄ + 2 CH₃SO₂Na → CCl₂(SO₂CH₃)₂ + 2 NaCl | This reaction offers a more direct route, where two chlorine atoms are substituted by the methylsulfinate groups. wikipedia.orgquora.com However, the reactivity of CCl₄ towards nucleophilic substitution can be low. wikipedia.orgquora.com |

The success of this approach hinges on the reactivity of the halogenated methane towards nucleophilic attack by the sulfinate anion.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

For any multistep synthesis, the optimization of reaction conditions is paramount to maximize the yield and selectivity of each step.

For the nucleophilic substitution approach described in 2.2.1, several factors can be fine-tuned:

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) would be suitable to dissolve the sodium methanesulfinate and facilitate the nucleophilic substitution.

Temperature: Elevated temperatures may be required to drive the reaction to completion, especially when using less reactive substrates like carbon tetrachloride.

Phase-Transfer Catalysis: In cases where the reactants are in different phases, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, could be employed to enhance the reaction rate. mdpi.comiosrjournals.org This is particularly relevant if a biphasic solvent system is used. mdpi.comiosrjournals.org

Reaction Time: The reaction time will need to be optimized to ensure complete conversion without significant decomposition of the product.

Table 2: Summary of Proposed Synthetic Strategies

| Section | Strategy | Key Reactants | Potential Advantages | Potential Challenges |

| 2.1.1 | Direct Halogenation | Bis(methylsulfonyl)methane, Chlorinating Agent | Atom-economical, fewer steps. | Control of dichlorination vs. monochlorination. |

| 2.1.2 | Novel (Pummerer-type) | Bis(methylsulfinyl)methane, Activating Agent | Potentially novel and efficient. | Highly speculative, requires significant development. |

| 2.2.1 | Nucleophilic Substitution | Dichloromethane or Carbon Tetrachloride, Sodium Methanesulfinate | Utilizes readily available starting materials. | Potentially low reactivity of the halogenated methane. |

Green Chemistry Principles in the Synthesis of Dichlorobis(methylsulfonyl)methane

Applying the principles of green chemistry to the synthesis of dichlorobis(methylsulfonyl)methane can help to minimize the environmental impact of the process.

Key areas for the application of green chemistry principles include:

Choice of Solvents: Traditional syntheses often employ chlorinated solvents like dichloromethane or chloroform, which are toxic and environmentally persistent. royalsocietypublishing.org Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water (in the case of phase-transfer catalysis) could be explored. royalsocietypublishing.org

Choice of Reagents:

Chlorinating Agents: Instead of using hazardous reagents like chlorine gas or sulfuryl chloride, greener alternatives like trichloroisocyanuric acid (TCCA) can be employed. researchgate.net TCCA is a stable solid with a high percentage of active chlorine, and its byproduct, cyanuric acid, can potentially be recycled. researchgate.net

Catalysis: The use of catalysts, such as phase-transfer catalysts, can enhance reaction efficiency, reduce the need for harsh reaction conditions, and minimize waste generation. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Direct halogenation (Section 2.1.1) is inherently more atom-economical than multistep routes.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures can significantly reduce energy consumption. The use of highly reactive and selective reagents can contribute to milder reaction conditions.

By integrating these green chemistry principles, the synthesis of dichlorobis(methylsulfonyl)methane can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformation Pathways of Dichlorobis Methylsulfonyl Methane

Nucleophilic Substitution Reactions at the Dichlorinated Carbon Center

The carbon atom bearing two chlorine atoms and two methylsulfonyl groups is highly electron-deficient. This makes it a potential site for nucleophilic attack. However, the reactivity is a balance between electronic activation and steric hindrance.

The presence of two bulky methylsulfonyl groups and two chlorine atoms creates significant steric hindrance around the central carbon. This would likely disfavor a direct, single-step SN2-type displacement of both chlorine atoms. A stepwise mechanism is more plausible, where a nucleophile first displaces one chlorine atom to form a monochloro-substituted intermediate.

The high electrophilicity of the central carbon, induced by four electron-withdrawing substituents (two sulfonyl groups and two chlorines), could potentially support an addition-elimination pathway. In this scenario, a nucleophile would add to the carbon, forming a transient, unstable pentacoordinate intermediate, which then eliminates a chloride ion.

Research on analogous compounds, such as bis(perfluoroalkylsulfonyl)methyl halides, has focused on the halogenation of the precursor C-H acidic methine proton, indicating the stability of the resulting halide. Subsequent reactions often involve the carbanion rather than direct substitution of the halide. However, patents describing the reaction of bis(perfluorosulfonyl)methane salts with pseudohalides demonstrate that the carbon center is susceptible to attack by nucleophiles, leading to displacement products. google.com

Given that the central carbon atom in dichlorobis(methylsulfonyl)methane is not a stereocenter, the stereochemical outcome of the first substitution reaction is not a primary concern. If a chiral nucleophile were used, diastereomeric products could be formed.

Regioselectivity is a key aspect of the reactivity of this molecule. Nucleophilic attack is overwhelmingly expected at the highly electron-deficient central carbon atom rather than at the methyl carbons of the sulfonyl groups. This is because the central carbon is directly attached to four strongly electron-withdrawing groups, making it the most electrophilic site.

Reactions Involving the Methylsulfonyl Moieties

The methylsulfonyl groups are generally stable but can participate in specific reactions under certain conditions.

While sulfonyl group migrations are known phenomena in organic chemistry, they are often observed under specific conditions, such as in the presence of strong bases or catalysts, and typically in systems where a more stable product can be formed. For dichlorobis(methylsulfonyl)methane, rearrangements involving the migration of a methylsulfonyl group are not expected to be a common reaction pathway under standard conditions due to the stability of the C-S bond. Studies on related bis(phenylsulfonyl)alkanes have shown double bond migration following an elimination reaction, but not a migration of the sulfonyl group itself. rsc.org

The primary site of acidity in the parent compound, bis(methylsulfonyl)methane (B157166), is the methylene (B1212753) protons situated between the two sulfonyl groups. The pKa of these protons is significantly lowered by the two flanking electron-withdrawing sulfonyl groups. In the case of dichlorobis(methylsulfonyl)methane, these acidic protons are absent.

The focus then shifts to the protons on the methyl groups, which are alpha to the sulfonyl groups. While these protons are more acidic than those of a simple alkane, they are significantly less acidic than the protons on the central carbon of the parent non-halogenated compound. Strong bases would be required to deprotonate these methyl groups. If deprotonation were to occur, the resulting carbanion could act as a nucleophile in subsequent reactions, such as aldol-type condensations or alkylations, although this reactivity is likely to be less favorable than reactions at the dichlorinated carbon.

The table below provides a comparison of the expected acidity of protons in related structures.

| Compound | Proton Site | Estimated pKa | Rationale |

| Methane (B114726) | C-H | ~50 | No activating groups |

| Dimethyl sulfone | SO₂(CH₃)₂ | ~31 | One activating sulfonyl group. wikipedia.orgchemeurope.com |

| Bis(methylsulfonyl)methane | (CH₃SO₂)₂CH₂ | ~12-14 | Two activating sulfonyl groups on the same carbon. |

| Dichlorobis(methylsulfonyl)methane | (CH₃SO₂)₂CCl₂ | No C-H on central carbon | N/A |

| Dichlorobis(methylsulfonyl)methane | CH₃ protons | >31 | Acidity is influenced by the sulfonyl group but not significantly by the distant dichlorinated carbon. |

This table is generated based on established pKa values and chemical principles, as direct experimental data for dichlorobis(methylsulfonyl)methane is not available.

Redox Chemistry and Controlled Degradation Pathways

Information regarding the specific redox chemistry of dichlorobis(methylsulfonyl)methane is scarce. The sulfur atoms in the methylsulfonyl groups are in their highest oxidation state (+6) and are therefore resistant to further oxidation. They can be reduced, but this typically requires strong reducing agents.

Controlled degradation of the molecule would likely target the carbon-chlorine or carbon-sulfur bonds. Reductive cleavage of the C-Cl bonds is a plausible pathway, potentially initiated by single-electron transfer reagents or certain transition metals. This could lead to the formation of monochlorinated or fully reduced bis(methylsulfonyl)methane.

Degradation could also occur via nucleophilic attack, as discussed in section 3.1, leading to the substitution of the chloro groups. Under harsh conditions, cleavage of the C-S bond could occur. For instance, Raney nickel is known to cleave carbon-sulfur bonds, which could ultimately lead to the complete breakdown of the molecule. britannica.com The degradation of other organosulfur compounds has been shown to be influenced by the presence of thiols, which can attack electrophilic centers. mdpi.com

Despite a comprehensive search for the chemical compound “Methane, dichlorobis(methylsulfonyl)-,” no specific scientific literature or data could be retrieved that directly addresses its chemical reactivity, transformation pathways, or its role as a synthetic building block. The search results were consistently dominated by information pertaining to the related but distinct compound, Methylsulfonylmethane (MSM).

Therefore, it is not possible to provide a detailed article on the specified topics of oxidative transformations, reductive dehalogenation, and its utilization as a C1-synthon for the synthesis of complex molecules and heterocycles, as there is no available research data on "Methane, dichlorobis(methylsulfonyl)-" within the public domain accessible through the performed searches.

Mechanistic Studies on Dichlorobis Methylsulfonyl Methane Reactions

Elucidation of Reaction Mechanisms via Advanced Kinetic Analysis

There is currently no available research detailing the use of advanced kinetic analysis to elucidate the reaction mechanisms of dichlorobis(methylsulfonyl)methane. Techniques such as stopped-flow spectroscopy, temperature- and pressure-dependent kinetic studies, and computational modeling, which are instrumental in determining rate laws and activation parameters, have not been reported for reactions involving this specific compound. As a result, data on reaction orders, rate constants, and the influence of various experimental conditions on the reaction rates of dichlorobis(methylsulfonyl)methane are not available.

Isotopic Labeling Studies for Pathway Determination

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. However, no studies employing isotopes of carbon, hydrogen, oxygen, sulfur, or chlorine to investigate the reaction pathways of dichlorobis(methylsulfonyl)methane have been found in the scientific literature. Such studies would be invaluable in identifying bond-forming and bond-breaking steps, as well as discerning between different possible reaction mechanisms, but this area of research remains unexplored for this particular compound.

Characterization of Reactive Intermediates and Transition States

The identification and characterization of short-lived reactive intermediates and the transition states that connect them are fundamental to a complete mechanistic picture of a chemical reaction. Spectroscopic techniques such as transient absorption spectroscopy, electron paramagnetic resonance (EPR), and mass spectrometry, often coupled with computational chemistry, are typically employed for this purpose. Regrettably, there are no published reports on the detection, isolation, or computational modeling of any carbocation, carbanion, radical, or other reactive intermediates, nor any transition state structures, involved in the reactions of dichlorobis(methylsulfonyl)methane.

Computational and Theoretical Investigations of Dichlorobis Methylsulfonyl Methane

Quantum Chemical Analysis of Electronic Structure and Bonding

A quantum chemical analysis of dichlorobis(methylsulfonyl)methane would theoretically provide profound insights into its electronic structure and the nature of its chemical bonds. Such an investigation would typically employ computational methods like Density Functional Theory (DFT) or ab initio calculations to determine properties such as molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electron density distribution, and atomic charges. These calculations would elucidate the covalent character and polarity of the bonds within the molecule, particularly the carbon-sulfur, sulfur-oxygen, carbon-chlorine, and carbon-hydrogen bonds.

However, a comprehensive search of scholarly databases has yielded no specific studies that have performed a quantum chemical analysis on dichlorobis(methylsulfonyl)methane. Therefore, no data on its specific electronic structure or bonding properties can be presented at this time.

Conformational Analysis and Energetic Profiles of Dichlorobis(methylsulfonyl)methane

The study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformational analysis. lumenlearning.comchemistrysteps.comlibretexts.org For dichlorobis(methylsulfonyl)methane, a conformational analysis would be crucial for understanding its three-dimensional structure and flexibility. This would involve mapping the potential energy surface of the molecule as a function of the rotation around its single bonds, particularly the C-S bonds. The goal would be to identify the most stable conformations (energy minima) and the energy barriers between them (transition states).

Such an analysis would provide a detailed energetic profile, often visualized in a potential energy diagram, indicating the relative stabilities of different rotamers. This information is vital for predicting the molecule's behavior in various chemical environments. Unfortunately, no dedicated conformational analysis or energetic profiling studies for dichlorobis(methylsulfonyl)methane have been found in the available scientific literature.

Molecular Dynamics Simulations to Model Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.govmdpi.com An MD simulation of dichlorobis(methylsulfonyl)methane would model its dynamic behavior in a solvent, providing insights into its solvation, diffusion, and interactions with surrounding solvent molecules. Such simulations can reveal how the molecule's conformation and dynamics are influenced by its environment.

This type of investigation is essential for understanding the behavior of the compound in realistic conditions, such as in a reaction mixture or a biological system. Despite the utility of this technique, no molecular dynamics simulation studies specifically modeling the dynamic behavior of dichlorobis(methylsulfonyl)methane in solution have been published in the accessible scientific literature.

Advanced Spectroscopic Characterization Techniques for Dichlorobis Methylsulfonyl Methane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including complex structures like dichlorobis(methylsulfonyl)methane. In principle, ¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of the hydrogen and carbon atoms within the molecule.

For dichlorobis(methylsulfonyl)methane (C₃H₆Cl₂O₄S₂), the ¹H NMR spectrum is expected to show a singlet for the six equivalent protons of the two methyl groups. The chemical shift of this peak would be influenced by the electron-withdrawing nature of the sulfonyl groups and the adjacent dichlorinated carbon. Similarly, the ¹³C NMR spectrum would be expected to display distinct signals for the methyl carbons and the central dichlorinated carbon. The chemical shifts would provide evidence for the electronic environment of each carbon atom.

Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), would be instrumental in confirming the connectivity within the molecule, although for a molecule with limited proton environments like this, their primary utility would be in the analysis of more complex derivatives.

Table 1: Predicted NMR Data for Dichlorobis(methylsulfonyl)methane

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (CH₃) | 3.0 - 3.5 | Singlet |

| ¹³C (CH₃) | 40 - 50 | Quartet (in ¹³C-{¹H} spectrum) |

| ¹³C (CCl₂) | 80 - 100 | Singlet |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Advanced Mass Spectrometry (MS) Techniques for Mechanistic Insights and Oligomer Characterization

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and fragmentation patterns of dichlorobis(methylsulfonyl)methane, offering insights into its stability and potential reaction mechanisms. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition (C₃H₆Cl₂O₄S₂).

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways could involve the loss of methyl groups (CH₃), sulfonyl groups (SO₂), chlorine atoms (Cl), or combinations thereof. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the M, M+2, and M+4 peaks appearing in a predictable ratio.

Techniques such as tandem mass spectrometry (MS/MS) could be employed to isolate specific fragment ions and induce further fragmentation, providing a more detailed map of the molecule's connectivity and bond strengths. This would be particularly useful for characterizing any potential oligomeric species or reaction products.

Table 2: Expected High-Resolution Mass Spectrometry Data for Dichlorobis(methylsulfonyl)methane

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₃H₆³⁵Cl₂O₄S₂⁺ | 239.9084 |

| [M+2]⁺ | C₃H₆³⁵Cl³⁷ClO₄S₂⁺ | 241.9055 |

| [M+4]⁺ | C₃H₆³⁷Cl₂O₄S₂⁺ | 243.9025 |

Vibrational Spectroscopy (Raman and Infrared) for Bond Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, provides detailed information about the functional groups and bonding within dichlorobis(methylsulfonyl)methane. These complementary methods are based on the vibrational modes of the molecule.

The IR spectrum would be expected to show strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl groups, typically in the range of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. C-H stretching and bending vibrations from the methyl groups would also be prominent. The C-Cl stretching vibrations would likely appear in the lower frequency region of the spectrum.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the S-C and C-Cl bonds, which may be weak in the IR spectrum. Analysis of the vibrational spectra can also offer insights into the molecule's symmetry and potential conformational isomers.

Table 3: Characteristic Vibrational Frequencies for Dichlorobis(methylsulfonyl)methane

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| S=O Asymmetric Stretch | 1300 - 1350 | IR (Strong) |

| S=O Symmetric Stretch | 1120 - 1160 | IR (Strong) |

| C-H Stretch (methyl) | 2900 - 3000 | IR, Raman |

| C-H Bend (methyl) | 1350 - 1450 | IR, Raman |

| C-S Stretch | 650 - 750 | Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

X-ray Crystallography for Precise Solid-State Structure Determination and Intermolecular Interactions

This technique would precisely measure the C-S, S=O, C-Cl, and C-H bond distances and the angles between them. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as dipole-dipole interactions or weak hydrogen bonds, which govern the physical properties of the solid. The crystal structure would provide an experimental foundation for theoretical and computational studies of the molecule.

Application of Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radicals. While dichlorobis(methylsulfonyl)methane itself is a diamagnetic molecule and therefore EPR-silent, this technique would be crucial for studying any radical intermediates that may be formed during its chemical reactions or upon exposure to radiation.

For instance, homolytic cleavage of a C-Cl or C-S bond could generate radical species. EPR spectroscopy could provide information about the electronic structure of these radicals through the determination of their g-factor and hyperfine coupling constants. This would allow for the identification of the specific atoms on which the unpaired electron is localized, offering valuable mechanistic insights into the reactivity of dichlorobis(methylsulfonyl)methane.

Derivatization Strategies and Analogue Synthesis Based on Dichlorobis Methylsulfonyl Methane

Synthesis of Novel Polyfunctionalized Methane (B114726) Derivatives

Information regarding the use of dichlorobis(methylsulfonyl)methane as a precursor for polyfunctionalized methane derivatives is not available in the current scientific literature.

Creation of Sulfonyl-Containing Heterocyclic Systems

There is no available research detailing the application of dichlorobis(methylsulfonyl)methane in the synthesis of sulfonyl-containing heterocyclic systems.

Future Directions and Emerging Research Avenues for Dichlorobis Methylsulfonyl Methane

Development of Asymmetric Syntheses and Transformations

A primary area for future investigation lies in the development of stereocontrolled methods to synthesize and functionalize dichlorobis(methylsulfonyl)methane and its derivatives. The central carbon atom, bonded to four distinct substituents (if the sulfonyl groups are considered within a larger chiral framework), presents a classic synthetic challenge.

Future research will likely focus on the enantioselective transformation of the prochiral dichlorobis(methylsulfonyl)methane. Organocatalysis, which has seen success with related sulfur-containing compounds, offers a promising strategy. Chiral diol-based catalysts, for instance, are known to create a chiral environment that can induce enantioselectivity by coordinating with reagents or substrates. mdpi.com The development of methods for the asymmetric condensation of prochiral sulfinates using organocatalysts like pentanidium highlights a potential pathway for creating chiral sulfur centers, a strategy that could be adapted for transformations involving the sulfonyl groups in dichlorobis(methylsulfonyl)methane. nih.gov

Key research objectives in this area would include:

Catalytic Asymmetric Nucleophilic Substitution: Designing chiral catalysts (e.g., phase-transfer catalysts or Lewis bases) to control the stereoselective substitution of one or both chlorine atoms.

Derivatization into Chiral Building Blocks: Transforming the molecule into versatile chiral synthons for use in the total synthesis of complex molecules. researchgate.net

Enantioselective Reactions at the Sulfonyl Group: Exploring reactions that can create chirality at the sulfur atoms, expanding the molecular diversity achievable from this starting material.

A summary of relevant catalytic systems used for asymmetric synthesis of related compounds is presented in Table 1.

| Catalyst Type | Reaction | Substrate Class | Enantioselectivity |

| Chiral Diol-Based Organocatalysts | Nucleophilic Addition | Organoboronates | High (up to 95% ee) |

| Pentanidium Organocatalyst | Asymmetric Condensation | Prochiral Sulfinates | High |

| Chiral Ni(II) Complexes | Michael Addition | Gly-Schiff base | High diastereoselectivity |

This table presents data from research on analogous compounds to suggest potential avenues for dichlorobis(methylsulfonyl)methane.

Applications in Catalysis as a Ligand Scaffold or Promotor

The two methylsulfonyl groups in dichlorobis(methylsulfonyl)methane possess oxygen atoms with lone pairs of electrons, making them potential Lewis basic sites for coordination to metal centers. This suggests the compound could serve as a building block for novel ligands in catalysis.

Future work could involve synthesizing bidentate or polydentate ligands where the dichlorobis(methylsulfonyl)methane core acts as a rigid or semi-rigid scaffold. The electronic properties of the sulfonyl groups would strongly influence the Lewis acidity of the coordinated metal center, potentially tuning its catalytic activity. researchgate.net For example, the highly electron-withdrawing nature of bis(perfluoroalkylsulfonyl)imide ligands is known to enhance the Lewis acidity of metal complexes, effectively catalyzing reactions like Friedel-Crafts and Mukaiyama aldol (B89426) reactions. researchgate.net A similar effect could be anticipated for ligands derived from dichlorobis(methylsulfonyl)methane.

Emerging research avenues include:

Synthesis of Novel Bidentate Ligands: Replacing the chlorine atoms with coordinating groups (e.g., phosphines, amines, or pyridyls) to create pincer-type or other chelating ligands.

Coordination Chemistry Studies: Investigating the coordination behavior of these new ligands with various transition metals (e.g., palladium, rhodium, magnesium) to understand their electronic and steric influence. nih.govrsc.org

Homogeneous Catalysis: Testing the resulting metal complexes in a range of catalytic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations, where ligand electronics play a crucial role. rsc.org

Catalyst Promotion: Investigating the use of dichlorobis(methylsulfonyl)methane itself as a Lewis acidic promoter or co-catalyst in organic reactions, analogous to how ionic liquids with methylsulfate (B1228091) anions have been used. rsc.orgresearchgate.net

Integration into Advanced Functional Materials Chemistry via Rational Design

The rational design of functional materials relies on the use of well-defined molecular building blocks to construct larger architectures with specific properties. nih.govresearchgate.net Dichlorobis(methylsulfonyl)methane, with its defined geometry and reactive handles (chlorine atoms), is a candidate for integration as a structural motif in advanced polymers and materials.

A key strategy would be to use the compound as a monomer or cross-linking agent in polymerization reactions. The substitution of its chlorine atoms via polycondensation could lead to the formation of novel polymers. The rigid tetrahedral core and the polar sulfonyl groups would be expected to impart specific characteristics to the resulting polymer chain, such as thermal stability, altered solubility, and specific intermolecular interactions. mdpi.com

Potential research directions in materials chemistry include:

Polymer Synthesis: Using dichlorobis(methylsulfonyl)methane as a monomer in condensation polymerization with diols, diamines, or other difunctional monomers to create novel polyesters, polyamides, or polyethers.

Cross-linked Networks: Employing it as a cross-linking agent to create robust, three-dimensional polymer networks or hydrogels. The sulfonyl groups could enhance water absorption and create materials suitable for various applications. researchgate.net

Functional Copolymers: Incorporating the motif into block copolymers to influence their self-assembly behavior in solution, potentially leading to the formation of micelles, vesicles (polymersomes), or other ordered nanostructures. researchgate.netresearchgate.net The goal would be to use the dichlorobis(methylsulfonyl)methane unit to control the structural, not bulk, properties of the resulting material.

Advanced Analytical Methodologies for Real-time Reaction Monitoring and Complex Mixture Analysis

To fully develop the synthetic and catalytic potential of dichlorobis(methylsulfonyl)methane, advanced analytical methods are required to monitor its reactions in real-time and to analyze complex product mixtures. The kinetics and mechanisms of its transformations are currently unknown, and in-situ monitoring would provide invaluable insight.

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are powerful tools for tracking the consumption of reactants and the formation of intermediates and products without the need for sample workup. mpg.dersc.org Interfacing a continuous-flow reactor with a Raman spectrometer, for example, allows for rapid optimization of reaction conditions by providing immediate feedback on product formation. nih.gov

Future research should focus on applying these state-of-the-art analytical techniques:

In-situ NMR and MS: Utilizing rapid-injection NMR or flow-NMR, as well as techniques like low-temperature plasma (LTP) ionization mass spectrometry, to monitor reactions involving dichlorobis(methylsulfonyl)methane in real-time. mpg.denih.govresearchgate.net This would help identify transient intermediates and elucidate reaction mechanisms.

Chromatographic Method Development: Developing robust high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for the separation and quantification of dichlorobis(methylsulfonyl)methane and its derivatives from complex reaction mixtures. scribd.comresearchgate.netsemanticscholar.org The development of LC-MS/MS methods, in particular, would offer high sensitivity and specificity for quantitative analysis. longdom.orglongdom.org

Complex Mixture Analysis: Applying advanced analytical protocols to characterize product distributions from polymerization or catalytic reactions, providing crucial data for materials design and reaction optimization.

A summary of analytical techniques applicable to dichlorobis(methylsulfonyl)methane research is provided in Table 2.

| Analytical Technique | Application | Key Information Obtained |

| In-situ NMR Spectroscopy | Real-time reaction monitoring | Reaction kinetics, identification of intermediates, structural elucidation |

| Mass Spectrometry (e.g., LTP-MS) | Real-time reaction monitoring | Detection of reactants, intermediates, and products; reaction progress |

| Raman Spectroscopy | Inline monitoring in flow chemistry | Optimization of reaction conditions (temperature, flow rate), conversion rates |

| LC-MS/MS | Quantitative analysis | Precise quantification in complex matrices, pharmacokinetic studies |

| Gas Chromatography (GC-FID) | Purity and quantitative analysis | Separation of volatile compounds, quality control |

This table outlines established analytical methods for related compounds that could be adapted for the study of dichlorobis(methylsulfonyl)methane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.